molecular formula C13H12N4O B5530711 4-Amino-3-(5-aminobenzimidazol-2-yl)phenol

4-Amino-3-(5-aminobenzimidazol-2-yl)phenol

Cat. No.: B5530711
M. Wt: 240.26 g/mol
InChI Key: NLEWYRAKUUQYJP-UHFFFAOYSA-N
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Description

4-Amino-3-(5-aminobenzimidazol-2-yl)phenol is a heterocyclic organic compound that features both an amino group and a benzimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the benzimidazole ring, which is known for its biological activity, makes this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(5-aminobenzimidazol-2-yl)phenol typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde under oxidative conditions. One common method involves using sodium metabisulphite as an oxidizing agent in a mixture of solvents under mild conditions . The reaction proceeds efficiently, yielding the desired benzimidazole derivative with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the separation and purification processes are streamlined to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-(5-aminobenzimidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines with reduced functional groups.

    Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

4-Amino-3-(5-aminobenzimidazol-2-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Amino-3-(5-aminobenzimidazol-2-yl)phenol involves its interaction with biological targets such as enzymes and receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with DNA, leading to potential anticancer effects by interfering with DNA replication and transcription processes .

Comparison with Similar Compounds

    Benzimidazole: A parent compound with a wide range of biological activities.

    2-Phenylbenzimidazole: Known for its anticancer properties.

    4-Amino-3-nitrophenol: Similar structure but with different reactivity due to the nitro group.

Uniqueness: 4-Amino-3-(5-aminobenzimidazol-2-yl)phenol is unique due to the presence of both amino and phenolic groups, which provide versatility in chemical reactions and potential biological activities. Its dual functionality allows for diverse applications in various fields, making it a compound of significant interest for further research and development .

Properties

IUPAC Name

4-amino-3-(6-amino-1H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c14-7-1-4-11-12(5-7)17-13(16-11)9-6-8(18)2-3-10(9)15/h1-6,18H,14-15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEWYRAKUUQYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C3=C(C=CC(=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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